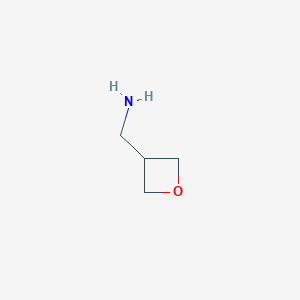

Oxetan-3-ylmethanamine

Descripción

Contextualization of Oxetane (B1205548) Ring Systems in Contemporary Medicinal Chemistry and Organic Synthesis

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has transitioned from a point of academic curiosity to a strategically important motif in modern drug discovery and organic synthesis. nih.govacs.org Historically, the application of oxetanes was somewhat limited due to concerns about their potential instability and the complexities of their synthesis. acs.orgsemanticscholar.org However, extensive research has demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing enhanced stability. acs.orgsemanticscholar.org

In medicinal chemistry, the oxetane moiety is increasingly recognized for its ability to favorably modulate the properties of drug candidates. nih.govnih.govacs.org It is considered an "emergent, underexplored motif" that offers a combination of low molecular weight, high polarity, and a distinct three-dimensional structure. nih.gov These characteristics are highly sought after in the effort to design drug molecules with improved pharmacological profiles.

One of the most significant roles of the oxetane ring is as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. Oxetanes have been successfully employed as isosteres for gem-dimethyl groups and carbonyl functionalities. nih.govacs.orgacs.org This substitution can lead to several advantages:

Improved Physicochemical Properties: Incorporation of an oxetane ring can enhance aqueous solubility, a critical factor for drug absorption and distribution. nih.govacs.orgresearchgate.net It can also influence lipophilicity (LogD) and metabolic stability. nih.govacs.orgdrugbank.com

Metabolic Stability: By replacing metabolically vulnerable groups like gem-dimethyl with an oxetane, chemists can block sites of metabolism without the associated increase in lipophilicity. nih.govacs.org

Modulation of Basicity: When placed near an amine group, the electron-withdrawing nature of the oxetane can attenuate the amine's basicity (pKa). nih.govacs.org

Enhanced Structural Complexity: The three-dimensional, sp3-rich nature of the oxetane ring contributes to the "non-flat" character of a molecule, which is often associated with higher target selectivity and better pharmacokinetic profiles. nih.gov

The growing interest in oxetanes has spurred the development of new synthetic methodologies, making a wider range of oxetane-containing building blocks more accessible for research and development. acs.orgresearchgate.net

Significance of Oxetan-3-ylmethanamine as a Versatile Synthetic Intermediate and Molecular Scaffold

Within the expanding family of oxetane-based building blocks, this compound holds a position of particular importance. Its structure, featuring a primary amine attached to a methylene (B1212753) group at the 3-position of the oxetane ring, makes it an exceptionally versatile intermediate for organic synthesis. The primary amine serves as a reactive handle, allowing for a wide array of chemical transformations.

The significance of this compound stems from several key attributes:

Achiral Scaffold: As a 3-substituted oxetane, it is achiral, which simplifies synthetic processes and avoids the complexities of creating and separating stereoisomers that would arise if substitution were at a different position. nih.gov

Readily Derivatizable: The primary amine is a nucleophilic center that can readily participate in numerous reactions, such as reductive aminations, amide bond formations, and urea (B33335) synthesis. mdpi.comnih.gov This allows for the straightforward introduction of the oxetane motif into a diverse range of molecular architectures.

Access to Novel Chemical Space: By incorporating the oxetane-3-ylmethanamine scaffold, chemists can systematically explore new areas of chemical space. mdpi.com This is crucial for identifying novel compounds with desired biological activities, such as kinase inhibitors. mdpi.com

Modulation of Molecular Properties: The oxetane moiety, once incorporated via the methanamine linker, imparts its beneficial physicochemical properties to the resulting derivative molecules, including enhanced solubility and metabolic stability. mdpi.comnih.gov

The utility of this building block is evident in its frequent use in creating libraries of compounds for drug discovery programs. For example, it can be reacted with various isocyanates to produce a series of urea-containing derivatives, each with distinct properties and potential biological activities. mdpi.com Similarly, its use in reductive amination reactions with different aldehydes or ketones provides a facile route to a wide array of secondary and tertiary amines containing the oxetane core. nih.gov

Overview of Current Research Trajectories Involving this compound Derivatives

Current research involving this compound and its derivatives is diverse and spans multiple therapeutic areas, reflecting the broad utility of the oxetane scaffold. The primary amine of this compound provides a convenient attachment point for building more complex molecules, and researchers are actively exploring its potential in various contexts.

A significant area of investigation is in the development of kinase inhibitors . mdpi.com Kinases are a major class of drug targets, and the unique structural and electronic properties of the oxetane ring make it an attractive component for designing selective inhibitors. Research has focused on replacing carbonyl groups in known kinase inhibitors with an oxetane moiety to improve properties and explore new chemical space. mdpi.com

Another prominent research trajectory is the synthesis of anticancer agents . mdpi.com For instance, derivatives have been created by incorporating the this compound structure into natural products like carnosic acid to enhance their antiproliferative activity. mdpi.com Studies have shown that the inclusion of the oxetane group can influence the potency of these compounds against various cancer cell lines. mdpi.com

Furthermore, this compound derivatives are being investigated for their potential as inhibitors of enzymes like the deubiquitinase USP1/UAF1, which is implicated in non-small cell lung cancer. nih.gov In these studies, the oxetane group is often introduced to improve metabolic stability and solubility compared to more lipophilic groups. nih.gov

The synthesis of novel heterocyclic amino acid derivatives containing the oxetane ring is another active area of research. mdpi.com These compounds are of interest as isosteres and for their potential to modulate biological systems, such as the N-methyl-D-aspartate (NMDA) receptor complex. mdpi.com

The table below summarizes selected research applications of derivatives synthesized from or related to this compound, highlighting the diversity of targets and applications.

| Research Area | Target/Application | Example Derivative Type | Reference |

| Oncology | Kinase Inhibition | Derivatives exploring new chemical space for kinase inhibitors | mdpi.com |

| Oncology | Anticancer Agents | Urea-containing carnosic acid derivatives | mdpi.com |

| Oncology | USP1/UAF1 Inhibition | N-Benzyl-2-phenylpyrimidin-4-amine derivatives | nih.gov |

| Neuroscience | NMDA Receptor Modulation | Oxetane amino acid derivatives | mdpi.com |

| Infectious Disease | Antibacterial Agents | Derivatives with activity against P. mirabilis |

This ongoing research underscores the value of this compound as a key building block, enabling the systematic development of new chemical entities with potentially improved therapeutic profiles. The ability to readily incorporate the beneficial features of the oxetane ring through the versatile amine handle ensures that this compound will remain a compound of high interest in advanced chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

oxetan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHZBRAXOLUNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676710 | |

| Record name | 1-(Oxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6246-05-5 | |

| Record name | 1-(Oxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxetan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Oxetan 3 Ylmethanamine and Its Derivatization

Established Synthetic Routes to the Core Oxetan-3-ylmethanamine Scaffold

The construction of the this compound framework can be approached by either forming the primary amine on a pre-existing oxetane (B1205548) core or by constructing the oxetane ring itself from acyclic or other cyclic precursors.

Stereoselective Synthesis and Chiral Control in this compound Production

The development of stereoselective methods for producing enantiomerically pure this compound is of significant interest, as chirality often plays a crucial role in the biological activity of pharmaceutical compounds.

Chiral resolution is a classical yet effective method for separating a racemic mixture of this compound into its constituent enantiomers. This technique involves the use of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization. After separation, the resolving agent is removed, yielding the enantiomerically pure amines.

The efficacy of this separation depends on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. nih.gov A significant energy difference in the formation of these complexes leads to better separation. nih.gov While specific examples for this compound are not detailed in the provided literature, the general principles of using chiral acids (like tartaric acid derivatives) to resolve racemic amines are widely applicable. The process is robust and can be scaled for industrial production. rsc.org

An alternative and often more efficient approach to obtaining enantiomerically pure compounds is through asymmetric synthesis, which utilizes chiral intermediates or catalysts to control the stereochemical outcome of the reaction.

A key strategy for this compound involves the use of enantiomerically enriched oxetan-3-one. As mentioned previously, chiral oxetan-3-ones can be synthesized from chiral propargylic alcohols with no apparent loss of enantiomeric purity. nih.gov For example, a chiral propargylic alcohol with an enantiomeric excess (e.e.) of 80% was converted to the corresponding oxetan-3-one with an 81% e.e. nih.gov This chiral ketone can then be subjected to reductive amination. By carefully selecting reaction conditions and reagents, the stereocenter can be preserved during the conversion of the carbonyl group to the aminomethyl group, leading to the production of enantiomerically pure (R)- or (S)-Oxetan-3-ylmethanamine. This pathway provides a direct method to access the desired enantiomer without the need for a separate resolution step.

Synthesis of Substituted this compound Derivatives

The synthesis of aryl-substituted derivatives, such as (3-Phenyloxetan-3-yl)methanamine, introduces important structural diversity. aaronchem.com This compound serves as a versatile building block in medicinal chemistry, combining the unique properties of the oxetane ring with an aromatic moiety. aaronchem.com The synthesis of such 3-substituted oxetanes typically begins with a suitable precursor that allows for the introduction of the aryl group at the C3 position.

A plausible synthetic route involves the use of a 3-aryl-3-oxo-oxetane intermediate, which can be prepared through methods analogous to those for the parent oxetan-3-one, but starting from an appropriately substituted propargylic alcohol. This aryl-substituted ketone can then undergo reductive amination to yield the target (3-Phenyloxetan-3-yl)methanamine. Another approach could involve the nucleophilic addition of a phenyl organometallic reagent (e.g., a Grignard reagent) to oxetan-3-one, followed by conversion of the resulting tertiary alcohol to the aminomethyl group.

The incorporation of heteroaromatic rings, such as pyridine, into the this compound scaffold is a common strategy in drug discovery to modulate properties like solubility and receptor binding. The synthesis of pyridinylthis compound analogues follows similar principles to the aryl-substituted derivatives.

The synthesis can be envisioned starting from oxetan-3-one. A key step would be the nucleophilic addition of a lithiated pyridine (or a related organometallic pyridyl species) to the carbonyl group of oxetan-3-one. This would generate a 3-hydroxy-3-pyridinyloxetane intermediate. Subsequent functional group manipulation would be required to convert the hydroxyl group into an aminomethyl group. This multi-step process might involve conversion to a leaving group, followed by nucleophilic substitution with a cyanide or azide anion, and subsequent reduction to the amine. These transformations must be conducted under conditions that preserve the strained oxetane ring. chemrxiv.org

Introduction of Alkyl and Other Functional Groups on the Oxetane Ring

The functionalization of the oxetane ring is a critical area of research for modifying the physicochemical properties of molecules containing this moiety. nih.gov The introduction of substituents at the 3-position is of particular interest as it does not create a new stereocenter. nih.gov Common methods for achieving this functionalization include SN2 substitution reactions on 3-halooxetanes and nucleophilic additions to oxetan-3-one. nih.gov

Recent advancements have focused on creating a nucleophilic oxetane core that can react with a variety of electrophiles. nih.gov One groundbreaking approach involves the generation of the highly unstable 3-oxetanyllithium from 3-iodooxetane. nih.govacs.org This method allows for the introduction of diverse functional groups by reacting the lithiated intermediate with electrophilic partners like ketones, aldehydes, and isocyanates, opening up previously inaccessible chemical space. nih.gov

A comprehensive study on the functionalization of 3,3-disubstituted oxetanes has demonstrated the ring's tolerance to a wide array of reaction conditions. chemrxiv.orgrsc.org This stability allows for numerous transformations to be performed on precursors like oxetan-3-one. For instance, the Strecker synthesis using TMSCN can be employed to create 3-cyano-3-dibenzylamino oxetane, a precursor for various oxetane amino acids. chemrxiv.org The resulting hydroxy groups from these additions can be further derivatized through Williamson ether synthesis or mesylation to introduce additional functionality. chemrxiv.org

The following table summarizes various methodologies for introducing functional groups onto the oxetane ring:

Interactive Data Table: Methodologies for Oxetane Ring Functionalization

| Reaction Type | Precursor | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Nucleophilic Lithiation | 3-Iodooxetane | Organolithium reagent, Electrophile (e.g., benzophenone) | Various (e.g., Hydroxydiphenylmethyl) | acs.org |

| SN2 Substitution | 3-Halooxetanes | Nucleophiles | Various | nih.gov |

| Nucleophilic Addition | Oxetan-3-one | Nucleophiles | Various | nih.gov |

| Strecker Synthesis | Oxetan-3-one | TMSCN, Dialkylamine | Cyano, Amino | chemrxiv.org |

| Williamson Ether Synthesis | 3-Hydroxymethyl-3-alkyloxetane | NaH or t-BuOK, Alkyl halide | Ether | chemrxiv.org |

These methods provide a robust toolbox for chemists to synthesize a diverse library of oxetane-containing building blocks for various applications, particularly in drug discovery. chemrxiv.orgmagtech.com.cn

Process Chemistry Considerations for Large-Scale Production

While laboratory-scale syntheses of this compound and its derivatives are established, scaling up production for commercial purposes presents significant challenges. google.com The development of methods amenable to large-scale production is crucial for industrial applications. google.com Key considerations include reaction safety, cost-effectiveness, product purity, and high yields. chemrxiv.orggoogle.com The sensitivity of the oxetane ring to certain harsh conditions, such as strong acids, bases, or oxidative reagents, necessitates the development of mild and controlled processes. researchgate.net

Optimization Strategies for Enhanced Yields and Cost-Effectiveness

To address the demands of large-scale synthesis, specific strategies have been developed to optimize the production of this compound. A patented multi-step process provides a pathway that is amenable to commercial production, achieving high yields. google.com

One critical optimization involves the choice of reducing agents. For the reduction of an N,N-dibenzyl-oxetan-3-carboxamide intermediate, sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) is used. google.com This reagent is effective and allows the reaction to be controlled within a specific temperature range (35-42°C) to ensure high conversion and minimize side products. google.com In contrast, other common reducing agents like lithium aluminum hydride (LiAlH4) can lead to the decomposition of oxetane carboxylates if the temperature is not carefully controlled at very low levels (–30 to –10 °C). chemrxiv.org

Another key aspect is the purification and isolation of intermediates and the final product. The patented method includes specific quenching steps using ethyl acetate and aqueous NaOH, followed by treatment with sodium potassium tartrate to facilitate layer separation and purification. google.com The final step, a hydrogenation reaction using a transition metal catalyst to remove the benzyl protecting groups, provides the target compound in high yield. google.com Such optimized protocols, which have been successfully scaled up to multigram and even kilogram quantities, are essential for making these building blocks practically available for drug development programs. chemrxiv.org

Interactive Data Table: Comparison of Reducing Agents for Oxetane Amide/Ester Reduction

| Reagent | Typical Conditions | Advantages | Disadvantages/Considerations | Reference |

|---|---|---|---|---|

| Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) | 35-42°C in Toluene | Amenable to large-scale, controlled reaction | Specific workup required | google.com |

| Lithium aluminum hydride (LiAlH4) | -30 to -10°C | Effective for esters and amides | Can cause decomposition at higher temperatures | chemrxiv.org |

| Sodium borohydride (NaBH4) | 0°C | Milder conditions | May result in decomposition of some oxetane amides | chemrxiv.org |

Application of Continuous Flow Reactors and Advanced Catalytic Systems

Modern manufacturing technologies like continuous flow chemistry offer significant advantages for the synthesis of oxetane-containing compounds, particularly when dealing with unstable intermediates. acs.org The generation of 3-oxetanyllithium, a highly valuable but unstable nucleophile, has been successfully achieved using continuous flow technology. nih.govacs.org This approach allows for its rapid in-situ generation and immediate reaction with an electrophile, minimizing decomposition and improving safety and scalability. acs.org The use of microcapillary reactors in flow chemistry can also dramatically improve the efficiency of certain photochemical reactions for oxetane synthesis compared to batch systems. acs.org

Advanced catalytic systems are also pivotal in the synthesis and derivatization of oxetanes. Various transition metals and organocatalysts have been employed to control reactivity and selectivity. For the coupling of oxetane with carbon dioxide, binary catalyst systems of organotin iodides with phosphines or phosphine oxides have been shown to be effective, with the choice of ligand being crucial for determining whether the product is a polycarbonate or a cyclic carbonate. rsc.org Other metals, such as cobalt and ruthenium, have been used as catalysts for different transformations involving the oxetane ring. utexas.edu Indium(III) triflate (In(OTf)3) has been identified as an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form oxazolines, demonstrating a novel reactivity profile for the oxetane ring. rsc.org Biocatalytic platforms using engineered halohydrin dehalogenases are also emerging, offering highly efficient and enantioselective methods for both the formation and ring-opening of oxetanes, which are scalable for large-scale transformations. nih.gov

Interactive Data Table: Examples of Advanced Catalytic Systems in Oxetane Synthesis

| Technology/Catalyst | Application | Key Advantage | Reference |

|---|---|---|---|

| Continuous Flow Reactor | Generation and use of 3-oxetanyllithium | Safe handling of unstable intermediates, scalability | nih.govacs.org |

| Organotin Iodides / Lewis Bases | Coupling of oxetane and CO2 | Selectivity towards polycarbonates or cyclic carbonates | rsc.org |

| Cobalt (Co2(CO)8) / Ruthenium (Ru3(CO)12) | Carbonylation reactions | Catalytic efficiency for specific substrates | utexas.edu |

| Indium(III) triflate (In(OTf)3) | Intramolecular cyclization of 3-amido oxetanes | Mild conditions, rapid access to oxazolines | rsc.org |

| Engineered Halohydrin Dehalogenase | Enantioselective formation and ring-opening | High efficiency and enantioselectivity, scalable | nih.gov |

Chemical Reactivity, Reaction Mechanisms, and Transformational Utility of Oxetan 3 Ylmethanamine

Intrinsic Reactivity Derived from the Oxetane (B1205548) Ring System

The chemical behavior of oxetan-3-ylmethanamine is significantly influenced by the presence of the oxetane ring, a four-membered cyclic ether. This heterocyclic system possesses inherent structural features that dictate its reactivity, primarily stemming from substantial ring strain.

Strain-Induced Reactivity and Ring-Opening Pathways

The oxetane ring is characterized by considerable ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. The endocyclic angles are significantly compressed, leading to a high strain energy of approximately 106-107 kJ/mol (25.5 kcal/mol). beilstein-journals.orgresearchgate.netutexas.eduresearchgate.net This value is comparable to that of highly reactive oxiranes (epoxides) and substantially greater than that of the more stable five-membered tetrahydrofuran (THF) ring. beilstein-journals.orgresearchgate.net This stored energy makes the oxetane ring susceptible to cleavage, as ring-opening reactions relieve this strain. beilstein-journals.orgacs.org Consequently, the primary mode of reactivity for oxetanes, including this compound, involves pathways that lead to the opening of this strained ring system. beilstein-journals.orgresearchgate.netacs.org Activation of the ring, typically with a Brønsted or Lewis acid, is often required to facilitate cleavage. researchgate.netresearchgate.net

Table 1: Comparative Ring Strain of Cyclic Ethers

| Cyclic Ether | Ring Size | Strain Energy (kJ/mol) |

|---|---|---|

| Oxirane | 3 | ~114 |

| Oxetane | 4 | ~106 |

Acid-Catalyzed Ring-Opening: The ring-opening of oxetanes is most commonly facilitated by acid catalysis. researchgate.netmagtech.com.cn In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring is protonated or coordinates to the Lewis acid. researchgate.netnih.gov This initial step makes the ring more electrophilic and significantly weakens the carbon-oxygen bonds, priming the molecule for nucleophilic attack. The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org The protonated oxetane is attacked by a nucleophile, which can be the counter-ion of the acid, a solvent molecule, or another nucleophilic species present in the reaction mixture. This attack leads to the cleavage of one of the C-O bonds and the formation of a 1,3-difunctional acyclic compound. libretexts.orgnih.gov In the case of unsymmetrically substituted oxetanes, the regioselectivity of the attack (i.e., which carbon is attacked) is influenced by both steric and electronic factors, with weak nucleophiles often attacking the more substituted carbon atom under acidic conditions. magtech.com.cn

Thermal Ring-Opening: While less common than acid-catalyzed methods, thermal ring-opening of oxetanes can also occur. acs.org Pyrolysis of certain oxetane derivatives at high temperatures (e.g., 330–350 °C) can induce cleavage of the ring to yield a mixture of products. acs.org These reactions often proceed through radical mechanisms or concerted pericyclic reactions, depending on the substitution pattern of the oxetane. However, these conditions are generally harsh and less controlled than acid-catalyzed methods.

The acid-catalyzed ring-opening of this compound with a nucleophile results in the formation of an acyclic intermediate. For instance, upon protonation, the ring opens to form a carbocationic intermediate, which is then trapped by a nucleophile. nih.gov The stability of this carbocation influences the regioselectivity of the reaction. The initial product is a primary amine with a new functional group at the 3-position relative to the nitrogen.

A key transformation is the intramolecular reaction where the pendant amino group itself acts as the nucleophile. Upon activation of the oxetane ring by an acid, the nitrogen atom of the aminomethyl group can attack one of the ring carbons. This intramolecular cyclization, following the ring-opening of the oxetane, can lead to the formation of five-membered nitrogen-containing heterocycles, such as substituted pyrrolidines. nih.gov More commonly, intermolecular reactions occur where an external nucleophile attacks the activated oxetane. The product of this ring-opening is an acyclic 1,3-substituted propane derivative. For example, reaction with a halide source like HBr would yield a 3-bromo-2-(hydroxymethyl)propan-1-amine derivative. The primary amine of the original this compound can then be further functionalized, for example, through alkylation or acylation, to form various secondary amines.

Kinetic studies reveal that the ring-opening of oxetanes is generally a kinetically controlled process that requires significant activation energy, which is consistent with their higher stability compared to three-membered epoxides. researchgate.net Theoretical studies have shown that the transition state for oxetane ring-opening has slightly less strain compared to that of an oxirane, which contributes to a higher activation energy requirement. researchgate.net Consequently, the ring-opening of oxetanes is not a trivial process and often requires forcing conditions or strong acid catalysis. researchgate.net

Hydrogen Bonding Potential of the Oxetane Oxygen

The oxygen atom in the oxetane ring is a significant feature influencing the molecule's non-covalent interactions. Due to the strained C–O–C bond angle, the lone pairs of electrons on the oxygen are more exposed, making the oxetane a potent Lewis base and an excellent hydrogen-bond acceptor. beilstein-journals.orgacs.orgnih.gov This ability to accept hydrogen bonds is a key property in medicinal chemistry, affecting solubility and interactions with biological targets. nih.govdesy.de

The hydrogen-bond-accepting ability of the oxetane oxygen is notably strong, even when compared to other common hydrogen bond acceptors like carbonyl groups. beilstein-journals.orgnih.gov Studies have shown that oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers and can compete with the majority of carbonyl functional groups, including those in aldehydes, ketones, and esters. utexas.eduacs.org Only amides are generally considered better hydrogen bond acceptors. acs.org The strength of a hydrogen bond acceptor is related to its basicity, and the oxetane oxygen is the most Lewis basic among the common cyclic ethers. utexas.edu This strong hydrogen-bond accepting capability is a direct result of the increased s-character of the oxygen's lone pair orbitals, a consequence of the ring's geometry. acs.org This property allows the oxetane moiety in molecules like this compound to form strong intermolecular interactions, which can be crucial for its applications in materials science and medicinal chemistry. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Oxirane |

| Tetrahydrofuran (THF) |

| Pyrrolidine |

Reactivity of the Primary Amine Moiety

The primary amine of this compound is a versatile functional group that serves as a key handle for a wide array of chemical transformations. Its nucleophilic character allows for the facile introduction of diverse substituents, enabling the synthesis of a broad spectrum of derivatives. The reactivity of this moiety is central to the utility of this compound as a building block in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions for Functional Group Diversification

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily participating in substitution reactions with various electrophiles. This reactivity is fundamental to its application in constructing more complex molecular architectures. Common transformations include acylation, sulfonylation, and alkylation, which are used to append a variety of functional groups to the core oxetane structure.

Acylation: The primary amine reacts readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is one of the most common methods for functionalizing this compound. For instance, reaction with acetyl chloride in the presence of a base like triethylamine yields the corresponding acetamide derivative.

Sulfonylation: Treatment of this compound with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base affords sulfonamides. google.com This transformation is crucial for introducing sulfonyl groups, which are prevalent in many pharmaceutically active compounds. The resulting sulfonamides can serve as intermediates for further synthetic manipulations.

Reductive Amination: The primary amine can also be alkylated through reductive amination. wikipedia.org This one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield a secondary amine. wikipedia.org This method provides a highly efficient route for introducing alkyl substituents onto the nitrogen atom while maintaining mild reaction conditions that preserve the integrity of the oxetane ring.

| Reaction Type | Electrophile Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde | Secondary Amine |

Oxidation and Reduction Chemistry of the Aminomethyl Group

The aminomethyl group in this compound can undergo specific oxidative transformations, although the oxetane ring itself is sensitive to harsh conditions. The primary amine is already in a reduced state and is not typically subject to further reduction.

Oxidation of the primary amine can be achieved using selective reagents. For example, controlled oxidation can potentially lead to the formation of oximes or nitro compounds, though care must be taken to avoid degradation of the strained oxetane ring. More commonly, the focus is on the oxidation of related oxetane derivatives. For instance, (3-(aryloxymethyl)oxetan-3-yl)methanol can be oxidized with potassium permanganate (KMnO4) to the corresponding carboxylic acid. connectjournals.com This acid can then be converted to an amine via a Curtius rearrangement, demonstrating an indirect route to functionalize the position. connectjournals.comgoogle.com While direct oxidation of the aminomethyl group is less common, the stability of the oxetane core to certain oxidative reagents like Dess-Martin periodinane (DMP) or chromium(VI) reagents (in the context of oxidizing adjacent alcohols) has been established, suggesting that carefully chosen conditions could allow for selective transformations of the amine. chemrxiv.org

Condensation Reactions with Organic Acids

This compound readily undergoes condensation reactions with carboxylic acids to form amides. This reaction, typically facilitated by a coupling agent, is a cornerstone of peptide synthesis and is widely used to link the oxetane motif to other molecular fragments. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU can be employed to activate the carboxylic acid for nucleophilic attack by the amine.

The reaction proceeds by the activation of the carboxylic acid, followed by the nucleophilic addition of the primary amine of this compound to the activated carbonyl group, forming a tetrahedral intermediate. Subsequent elimination of the coupling agent's byproduct yields the stable amide bond. It is crucial to perform these reactions under neutral or basic conditions, as strong acids can promote the ring-opening of the strained oxetane moiety. chemrxiv.orgnih.gov The oxetane ring is generally tolerant to the basic conditions often used in these coupling reactions. chemrxiv.org

Strategic Chemical Transformations and Derivative Synthesis

The unique combination of a strained four-membered ether ring and a reactive primary amine makes this compound a valuable synthon for creating diverse chemical structures, including other substituted oxetanes and more complex nitrogen-containing heterocyclic systems.

Generation of Substituted Oxetanes and Nitrogen-Containing Heterocycles

This compound is a key starting material for synthesizing a variety of 3,3-disubstituted oxetanes and for constructing novel nitrogen-containing heterocycles. connectjournals.comrsc.org The primary amine can be transformed into a wide range of other functional groups, which can then be used in subsequent cyclization reactions.

For example, the amine can be converted into an azide or other groups that can participate in cycloaddition reactions. chemrxiv.org Derivatives of this compound can be designed to undergo intramolecular reactions to form fused or spirocyclic ring systems. For instance, after N-alkylation with a substrate containing a suitable leaving group, an intramolecular nucleophilic substitution can lead to the formation of azetidine, pyrrolidine, or piperidine rings fused or spiro-annulated to the oxetane core. beilstein-journals.orgdntb.gov.ua Such strategies are invaluable in creating complex, three-dimensional scaffolds for drug discovery.

| Starting Material Derivative | Reaction Type | Resulting Heterocycle |

| N-alkylated with 3-bromopropanol | Intramolecular Williamson Ether Synthesis | Oxazetidine derivative |

| N-acylated with acrylic acid | Intramolecular Michael Addition | Piperidinone derivative |

| Converted to azide, reacted with alkyne | Huisgen Cycloaddition | Triazole-substituted oxetane |

Applications in Ring-Expansion Reactions

The inherent ring strain of the oxetane moiety (approximately 25.5 kcal/mol) can be harnessed as a driving force for ring-expansion reactions, providing synthetic routes to larger, five- or six-membered heterocycles. beilstein-journals.org While oxetan-3-one is a more common substrate for these transformations, derivatives of this compound can also be envisioned to participate in such rearrangements under specific conditions, particularly with Lewis acid catalysis. utexas.edu

For example, a Lewis acid could coordinate to the oxetane oxygen, facilitating a nucleophilic attack at one of the ring carbons. If the amine nitrogen is appropriately functionalized, it could act as an internal nucleophile in a rearrangement cascade. A potential transformation could involve the conversion of the amine to a suitable leaving group, followed by a Wagner-Meerwein-type rearrangement that leads to the expansion of the four-membered ring to a five-membered tetrahydrofuran or a six-membered tetrahydropyran derivative. Such reactions significantly expand the synthetic utility of the oxetane core, allowing access to a wider range of heterocyclic systems from a common precursor. beilstein-journals.orgnih.gov

Aminolysis of Epoxides via Computational Modeling

The reaction between primary amines, such as this compound, and epoxides is a fundamental process in organic synthesis, leading to the formation of valuable β-amino alcohols. This nucleophilic ring-opening reaction proceeds, in neutral or basic conditions, through a bimolecular nucleophilic substitution (S(_N)2) mechanism. polymerinnovationblog.com The amine's lone pair of electrons attacks one of the electrophilic carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and relieving the ring strain. polymerinnovationblog.com This process results in the formation of a 2-substituted alcohol. polymerinnovationblog.com

Theoretical investigations allow for the calculation of molecular geometries of the products and intermediates involved in the reaction pathway. By employing methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), researchers can determine the total energies and relative stabilities of different product isomers and reaction intermediates. For instance, in the reaction of an unsymmetrical epoxide like propylene oxide, the amine can attack either the more substituted or the less substituted carbon atom, leading to two different regioisomers. Computational analysis can predict which of these isomers is thermodynamically more stable.

A key aspect of computational modeling is the ability to map the entire reaction pathway, including the high-energy transition states. The activation strain model, or distortion/interaction model, is a powerful framework used to analyze the activation barriers of chemical reactions. researchgate.net This model deconstructs the activation energy into two main components: the activation strain (or distortion energy), which is the energy required to deform the reactants into their transition-state geometries, and the interaction energy, which is the actual interaction between the deformed reactants in the transition state. researchgate.net For the aminolysis of epoxides, this analysis reveals how factors like steric hindrance and electronic pre-distortion of the epoxide ring influence the regioselectivity of the nucleophilic attack. researchgate.net

Furthermore, computational studies can effectively model the role of catalysts and solvents in the reaction. For example, in a study of the reaction between propylene oxide and aniline catalyzed by LiBr, DFT calculations were used to compare the stability of different product-catalyst complexes. The results indicated that the relative stability of these computed structures correlated with the experimentally observed product distribution. Natural Bond Orbital (NBO) analysis is another computational technique that provides information about charge distribution within the molecules. This analysis can reveal how the nucleophilicity of the attacking amine and the electrophilicity of the epoxide carbons are influenced by substituents and the surrounding medium, thereby affecting the reaction's efficiency. acs.org

The table below presents data from a DFT study on the reaction of propylene oxide with aniline, which serves as a model to illustrate the type of information generated through computational chemistry for epoxide aminolysis reactions.

| Structure | Total Energy (Hartree) | Relative Stability (kcal/mol) |

|---|---|---|

| Product AA | -670.3251 | 0.15 |

| Product AB | -670.3253 | 0.00 |

| Product BB | -670.3099 | 9.67 |

This table illustrates calculated energies for different product isomers from the reaction of propylene oxide and aniline, based on DFT calculations. "AA," "AB," and "BB" represent different potential products of the reaction. The relative stability indicates that Product AB is the most stable isomer. Data sourced from a study by Asadbegi et al.

Advanced Analytical Characterization Techniques for Oxetan 3 Ylmethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Oxetan-3-ylmethanamine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei. mdpi.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the protons of the aminomethyl group (-CH₂NH₂), the methine proton on the oxetane (B1205548) ring (CH), and the methylene (B1212753) protons of the oxetane ring (-CH₂-O-). The integration of these signals confirms the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals are anticipated for the carbon of the aminomethyl group, the methine carbon, and the two equivalent methylene carbons of the oxetane ring.

2D NMR: To further confirm connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum maps the coupling relationships between protons, confirming the connectivity between the methine proton and the adjacent methylene groups. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals. mdpi.com

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH ₂NH₂ | ~2.8 - 3.0 | ~45 - 50 |

| -CH₂NH ₂ | ~1.5 - 2.5 (broad) | N/A |

| Oxetane C H | ~3.2 - 3.5 | ~35 - 40 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for determining its enantiomeric excess.

Purity Assessment: For purity analysis, a reversed-phase HPLC method is typically employed. The compound is passed through a column (commonly C18) with a nonpolar stationary phase, and a polar mobile phase is used for elution. Impurities are separated based on their differential partitioning between the two phases, appearing as distinct peaks in the chromatogram. The area of the main peak relative to the total area of all peaks allows for the precise quantification of purity.

Enantiomeric Excess (ee) Assessment: Since this compound is a chiral molecule, quantifying the proportion of each enantiomer is crucial. This is achieved using chiral HPLC. Two main strategies are employed:

Chiral Stationary Phase (CSP): The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and their separation.

Chiral Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Typical HPLC Method Parameters

| Parameter | Purity Analysis | Chiral Analysis (CSP) |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid | Isocratic mixture of Hexane and Isopropanol |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm or Evaporative Light Scattering Detector (ELSD) | UV at ~210 nm |

| Column Temp. | 30 °C | 25 °C |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would typically be applied to a suitable crystalline derivative, such as its hydrochloride or oxalate (B1200264) salt, which often form higher quality crystals than the free base.

The technique involves directing a beam of X-rays onto a single crystal. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined. weizmann.ac.il This provides unambiguous confirmation of the molecule's connectivity and stereochemistry in the solid state.

Crystallographic Data Obtained

| Parameter | Description |

|---|---|

| Crystal System | The geometric category of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of this compound and offers structural clues through the analysis of its fragmentation patterns.

Using a technique like electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form the molecular ion [M+H]⁺. The m/z value of this ion allows for the precise determination of the molecular mass.

High-resolution mass spectrometry can provide the exact molecular formula. Further structural confirmation is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Ring-opening: Fragmentation of the oxetane ring. nih.gov

Predicted Mass Spectrometry Data

| Ion/Fragment | Formula | Predicted m/z | Origin |

|---|---|---|---|

| [M+H]⁺ | C₄H₁₀NO⁺ | 102.0757 | Protonated molecular ion |

| [M-NH₃]⁺ | C₄H₇O⁺ | 83.0491 | Loss of ammonia (B1221849) from the molecular ion |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ether, and alkane functionalities.

Key expected absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. openstax.orglibretexts.org

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³ C-H bonds in the alkyl chain and oxetane ring. libretexts.org

N-H Bending: A medium to strong absorption between 1590 and 1650 cm⁻¹ is due to the scissoring vibration of the -NH₂ group.

C-O Stretching: A strong, characteristic band for the ether linkage (C-O-C stretch) in the oxetane ring is expected in the 1000-1150 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Alkane (sp³) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium-Strong |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Trifluoroacetic Acid |

| Hexane |

Computational Chemistry and Mechanistic Studies on Oxetan 3 Ylmethanamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, possesses significant ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.org This inherent strain influences the bond lengths, bond angles, and electronic properties of the ring, making it susceptible to ring-opening reactions. beilstein-journals.orgresearchgate.net DFT calculations can precisely model the puckered conformation of the oxetane ring, which arises from a balance between angle strain and torsional strain. acs.org The introduction of a substituent at the 3-position, as in oxetan-3-ylmethanamine, can further influence this puckering. acs.org

The electronegative oxygen atom in the oxetane ring creates a significant inductive effect, withdrawing electron density from the adjacent carbon atoms. This effect can influence the basicity of the proximal amine group in this compound, a property that is crucial for its interaction with biological targets. nih.gov DFT calculations can quantify this effect by calculating properties such as atomic charges and the pKa of the amine.

A key application of DFT is the mapping of reaction pathways by locating transition states (TS) and constructing potential energy surfaces. This allows for the detailed investigation of reaction mechanisms and the prediction of reaction kinetics and thermodynamics. For this compound, important reactions to study include nucleophilic ring-opening of the oxetane and reactions involving the primary amine.

For instance, the ring-opening of 3-aminooxetanes can proceed via a formal [3+2] annulation with suitable reagents, a reaction that can be modeled using DFT to understand its spontaneity and mechanism. rsc.org Computational studies on the formation of the oxetane ring itself, such as in the biosynthesis of Taxol, have utilized DFT to explore different reaction pathways and determine the operative mechanism by calculating the free energy profiles of intermediates and transition states. researchgate.net Similar approaches can be applied to understand the reactivity of the pre-formed oxetane ring in this compound with various electrophiles and nucleophiles. Theoretical studies have shown that the activation energy for the ring-opening of oxetanes is generally higher than that of similarly substituted epoxides, highlighting the greater stability of the four-membered ring. researchgate.net

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxetane Formation | Epoxide intermediate | DFT | ~15-20 |

| Nucleophilic Ring-Opening | Oxetane + Nucleophile | DFT | ~20-25 |

The strain energy of the oxetane ring is a critical factor governing its reactivity. beilstein-journals.org Computational methods can be used to calculate this strain energy through various approaches, such as isodesmic reactions. These calculations compare the energy of the cyclic molecule to that of an analogous acyclic, strain-free reference compound. The puckered conformation of the oxetane ring is a consequence of this strain, and computational studies have shown that substituted oxetanes exhibit a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org For this compound, the aminomethyl substituent will influence the preferred puckering of the ring, and computational conformational analysis can identify the most stable conformers and the energy barriers between them.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

The oxetane motif is increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.govnih.gov this compound serves as a valuable building block in this context. rsc.org Molecular modeling and docking are indispensable tools for understanding how oxetane-containing molecules interact with their biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This information can be used to predict the binding affinity and to guide the design of more potent and selective inhibitors. Several studies have reported the successful use of docking to rationalize the activity of oxetane-containing inhibitors. For example, in the development of inhibitors for the fat mass and obesity-associated protein (FTO), docking studies suggested that the oxetane moiety of a potent inhibitor forms a favorable hydrogen bond interaction with a serine residue (Ser 229) in the active site. nih.gov Similarly, in the design of AXL kinase inhibitors, docking was used to guide the optimization of a fragment hit, leading to a potent oxetane-containing compound. nih.gov For matrix metalloproteinase 13 (MMP-13) inhibitors, docking studies proposed that the oxetane ring chelates the catalytic zinc ion. acs.org

For this compound, a hypothetical docking study could involve placing it within the active site of a relevant enzyme, such as a kinase or a protease, where the aminomethyl group could form key hydrogen bonds with backbone carbonyls or acidic residues, and the oxetane oxygen could act as a hydrogen bond acceptor.

| Protein Target | Oxetane-Containing Ligand Type | Key Interactions Involving Oxetane Moiety (from Docking) |

|---|---|---|

| FTO | Inhibitor | Hydrogen bond with Ser 229 nih.gov |

| AXL Kinase | Inhibitor | Improved potency and fit within the active site nih.gov |

| MMP-13 | Inhibitor | Chelation of Zn2+ ion acs.org |

| TNIK | Inhibitor | Enhanced solubility and potent antiproliferative activity nih.gov |

Quantum Chemical Reaction Pathway Finding Methods

Beyond mapping specific, hypothesized reaction pathways, more advanced quantum chemical methods can be employed to systematically explore the potential energy surface and discover novel reaction pathways. These methods can be particularly useful for understanding complex reactions, such as the ring-opening of oxetanes under various conditions or their participation in multicomponent reactions. For instance, the amphoteric nature of 3-aminooxetanes, which can act as both a nucleophile (the amine) and an electrophile (the oxetane ring), allows for novel annulation reactions. rsc.org Quantum chemical methods can be used to explore the mechanisms of these transformations and to predict the feasibility of new, undiscovered reactions involving this compound.

Conformational Search Calculations (e.g., GMMX Technique)

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational search calculations are used to identify the low-energy conformations of a flexible molecule like this compound. Techniques such as the GMMX conformational search algorithm systematically explore the conformational space to find all energetically accessible structures. The resulting ensemble of conformers provides a more realistic representation of the molecule's structure in solution and is crucial for accurate molecular docking studies and for interpreting NMR data.

Validation of Computational Models Against Experimental Data

The reliability of computational predictions is contingent upon their validation against experimental data. For computational studies of this compound, calculated properties should be compared with experimental measurements whenever possible. For example, calculated NMR chemical shifts can be compared with experimentally recorded spectra to validate the computed molecular geometry and electronic structure. nih.govresearchgate.net Discrepancies between calculated and experimental data can highlight deficiencies in the computational model and guide its refinement. Similarly, the predicted relative energies of different isomers or the activation energies of reactions can be compared with experimental kinetic and thermodynamic data to validate the chosen level of theory. nih.gov In the pharmaceutical sciences, periodic DFT calculations are used to validate experimentally obtained crystal structures and to understand polymorphism. nih.gov

Applications of Oxetan 3 Ylmethanamine in Medicinal Chemistry and Drug Discovery

Bioisosteric Replacement Strategies Involving the Oxetane (B1205548) Motif

Oxetane as a Carbonyl Mimic and Amide Replacement

The oxetane ring is frequently employed as a bioisosteric replacement for the carbonyl group found in ketones, esters, and amides. enamine.netnih.govnih.gov This substitution is effective because the oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to the carbonyl oxygen. nih.govacs.org The strained C–O–C bond angle in the oxetane ring (approximately 90.2°) exposes the lone pair electrons on the oxygen, which can lead to stronger hydrogen bond interactions compared to other cyclic ethers. acs.org

This mimicry allows medicinal chemists to replace metabolically or chemically labile carbonyl moieties, potentially improving the stability of a drug candidate. enamine.net The replacement of an amide bond with an amino-oxetane motif is a particularly attractive strategy. thieme.denih.gov Amide bonds are prevalent in pharmaceuticals but can be susceptible to enzymatic cleavage. Amino-oxetanes can serve as non-classical, non-planar amide isosteres that preserve or enhance binding affinity while improving metabolic properties. thieme.deresearchgate.netresearchgate.net

| Compound | Structure | pKa | LogD at pH 7.4 |

|---|---|---|---|

| N-Boc-piperidine | (Structure not available) | - | 3.1 |

| N-Boc-4-piperidone (Carbonyl) | (Structure not available) | - | 1.6 |

| N-Boc-4-oxa-spiro[2.3]hexane (Oxetane analogue) | (Structure not available) | - | 1.3 |

Modulation of Basicity and Chemical Stability Across pH Ranges

The incorporation of an oxetane ring adjacent to a basic functional group, such as the amine in Oxetan-3-ylmethanamine, can significantly modulate its basicity (pKa). The oxetane motif exerts a strong inductive electron-withdrawing effect, which lowers the pKa of a nearby amine. nih.gov This reduction in basicity can be advantageous in drug design, as highly basic compounds are often associated with off-target effects, such as hERG channel inhibition, and poor permeability. For instance, replacing an ethyl group on a piperazine with an oxetane moiety was shown to reduce the calculated pKaH from 8.0 to 6.4, leading to improved target selectivity. nih.gov

Furthermore, the oxetane ring itself demonstrates considerable chemical stability across a broad pH range (e.g., 1-10), contrary to early concerns about its potential instability due to ring strain. acs.orgrsc.org The stability is particularly enhanced in 3,3-disubstituted oxetanes, where steric hindrance protects the ring from nucleophilic attack and subsequent ring-opening. nih.govrsc.org This stability ensures the integrity of the drug molecule under various physiological conditions.

Impact on Pharmacokinetic and Pharmacodynamic Profiles of Drug Candidates

The introduction of this compound or related oxetane building blocks into a drug candidate can profoundly and often simultaneously improve multiple pharmacokinetic (PK) and pharmacodynamic (PD) parameters. nih.gov

Enhancement of Metabolic Stability and Reduced Clearance Rates

A primary application of the oxetane motif is to enhance a molecule's metabolic stability. enamine.netnih.gov Oxetanes can serve as "metabolic blockers" by replacing metabolically vulnerable groups, such as gem-dimethyl groups or labile C-H bonds. nih.gov This strategy prevents enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes, leading to reduced clearance rates and longer plasma half-lives. bioivt.combioivt.com

In one study, the introduction of a methoxymethyl-oxetane substituent in place of a dimethylisoxazole motif resulted in drastically improved metabolic stability and a 10-fold reduction in free plasma clearance for a series of EZH2 inhibitors. nih.gov Similarly, in the development of Bruton's tyrosine kinase (BTK) inhibitors, incorporating an oxetane on a piperazine moiety led to lower systemic clearance and higher plasma exposure compared to its counterpart without the oxetane. nih.gov

| Compound Class | Modification | Observed Improvement | Reference |

|---|---|---|---|

| EZH2 Inhibitors | Replaced dimethylisoxazole with methoxymethyl-oxetane | Drastically improved metabolic stability; 10-fold reduction in free plasma clearance | nih.gov |

| BTK Inhibitors | Incorporated 3-oxetane on a piperazine moiety | Higher plasma exposure, lower systemic clearance, and better bioavailability | nih.gov |

| IDO1 Inhibitors | Introduced an oxetane fragment | Significantly improved metabolic profile and aqueous solubility | nih.gov |

Fine-Tuning of Aqueous Solubility and Lipophilicity (LogD)

Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability. The oxetane ring is a small, polar, and sp3-rich motif that can effectively increase the aqueous solubility of a compound. enamine.netnih.gov Its incorporation adds polarity without significantly increasing the molecular weight. nih.gov

Simultaneously, oxetanes help to lower lipophilicity, which is often quantified by the distribution coefficient, LogD. nih.govnih.gov High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov In the optimization of FTO demethylase inhibitors, a class of oxetanyl inhibitors displayed significantly higher potency with average LogD values similar to or lower than the lead compound, demonstrating that efficacy was improved with minimal increases in lipophilicity. acs.org This fine-tuning of the solubility-lipophilicity balance is a key benefit of using oxetane-containing building blocks. enamine.net

Influence on Hydrogen Bonding Properties and Target Binding Affinity

The oxetane oxygen atom acts as a hydrogen-bond acceptor, a property that can be crucial for molecular recognition and binding to biological targets. enamine.netacs.orgcymitquimica.com This ability allows the oxetane motif to engage in favorable interactions within a protein's binding pocket, potentially increasing target affinity and potency. acs.org

Therapeutic Applications of this compound Derivatives

The incorporation of the oxetane moiety, particularly structures related to this compound, has become a valuable strategy in medicinal chemistry. This small, polar, three-dimensional ring system can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity. nih.govnih.gov Its ability to act as a bioisostere for commonly used groups like gem-dimethyl and carbonyl has led to its exploration in a wide range of therapeutic areas. nih.gov

Development of Kinase Inhibitors and Enzyme Modulators

The unique structural and electronic properties of the oxetane ring have been leveraged in the design of various kinase inhibitors and enzyme modulators, addressing challenges like poor metabolic stability or off-target effects.

AXL Inhibitors: In the development of inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer, an oxetanyl derivative demonstrated potent biochemical and intracellular activity. The inclusion of the oxetane ring contributed to a compound that effectively suppressed the proliferation of ovarian cancer cells and showed a dose-dependent reduction of downstream signaling molecules. nih.gov

FLT3/PDGFR Inhibitors: Crenolanib, an oxetanyl derivative, was developed as an inhibitor of platelet-derived growth factor receptor (PDGFR) and was also found to be a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). nih.gov It showed high potency against various FLT3 mutations, which are common in acute myeloid leukemia. nih.gov

mTOR Inhibitors: The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a key target in cancer therapy. Oxetane-containing compounds have been investigated as mTOR inhibitors due to their role in regulating cell growth and proliferation. nih.gov

Aldehyde Dehydrogenase (ALDH) Inhibitors: The oxetane scaffold has been crucial in developing potent inhibitors of the ALDH1A subfamily of enzymes, which are linked to chemotherapy resistance in cancer stem-like cells. Replacing a metabolically vulnerable part of a lead compound with an oxetane ring led to a robust inhibitor with significantly improved metabolic stability and excellent selectivity over related enzyme isoforms. nih.gov

The strategic placement of the oxetane moiety can block metabolically weak spots in a molecule and fine-tune the basicity of nearby amine groups, which is a common feature in kinase inhibitors. nih.gov

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

Oxetane-containing compounds have been successfully developed as agonists for the glucagon-like peptide-1 receptor (GLP-1R), a major target for the treatment of type 2 diabetes and obesity. nih.gov

In the development of the GLP-1R agonist danuglipron, an oxetane motif was introduced during the final stages of optimization. A high-throughput screen initially identified a weakly active parent compound. In the subsequent structure-activity relationship (SAR) study, the oxetane was added as a small, polar group. This modification successfully increased the compound's potency without negatively impacting its lipophilicity (LogD) or other critical physicochemical properties like metabolic clearance and toxicity. nih.gov Another related oxetane-containing GLP-1R agonist, lotiglipron, was also developed, highlighting the utility of this scaffold in the field. nih.gov

Kappa Opioid Receptor (KOR) Antagonism and Potential for Neuropsychiatric Disorders

The kappa opioid receptor (KOR) system is implicated in mood, stress, and addiction, making KOR antagonists promising candidates for treating depression and substance use disorders. nih.govresearchgate.net The development of selective KOR antagonists has been a significant goal in medicinal chemistry. nih.govacs.org

In a search for novel and selective KOR antagonists, researchers synthesized a series of compounds to explore the structure-activity relationship. Within this series, an oxetane-containing derivative (compound 35) was developed. This compound demonstrated nanomolar potency at the KOR while showing remarkable selectivity against the mu-opioid receptor (MOR). acs.org This finding underscored that the inclusion of diverse chemical groups, including polar moieties like oxetane, could maintain high potency and selectivity, offering a way to modulate pharmacokinetic properties for potential therapeutic use in neuropsychiatric disorders. acs.org

Anticancer Agent Development

Derivatives of this compound have been central to the rational design of novel anticancer agents, particularly through the inhibition of epigenetic targets and by exerting direct antiproliferative effects on cancer cells.

The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a key oncogene in various cancers, including acute myeloid leukemia (AML), glioblastoma, and gastric cancer. nih.govacs.org A novel class of potent and selective FTO inhibitors was developed by replacing an amide group in a previous lead compound (FTO-04) with an oxetane moiety. nih.govacs.org

This substitution was designed to limit hydrolysis and strengthen interactions with the FTO active site. The oxetane substitution enhances a key hydrogen bond with the amino acid residue Ser 229 without disrupting other important interactions. nih.govacs.org The resulting oxetanyl class of compounds act as competitive inhibitors of FTO, demonstrating nanomolar potency and high selectivity over the related demethylase ALKBH5. nih.govacs.org One of the lead compounds from this class, FTO-43, was shown to increase cellular levels of m6A methylation in a manner comparable to FTO gene knockdown and to regulate cancer-related signaling pathways like Wnt/PI3K-Akt. nih.govacs.org

| Compound | FTO IC₅₀ (nM) | ALKBH5 IC₅₀ (nM) | Selectivity (ALKBH5/FTO) |

|---|---|---|---|

| FTO-09 N | 110 | >100,000 | >909 |

| FTO-11 N | 230 | >100,000 | >435 |

| FTO-35 N | 150 | >100,000 | >667 |

| FTO-43 N | 72 | >100,000 | >1389 |

| FTO-49 N | 110 | >100,000 | >909 |

Data sourced from Huff et al., Journal of Medicinal Chemistry, 2022. nih.govacs.org

The oxetanyl class of FTO inhibitors has demonstrated potent antiproliferative effects in multiple cancer models. nih.govacs.org Research has shown that these compounds are effective in glioblastoma, acute myeloid leukemia, and gastric cancer models. nih.govacs.org

The lead compound FTO-43 exhibited potency comparable to the clinical chemotherapeutic agent 5-fluorouracil in gastric cancer models. nih.govacs.org While specific data for HeLa, A549, and HCT116 cell lines for this particular class of oxetanyl FTO inhibitors are not detailed in the primary reports, the broad and potent antiproliferative activity established in other relevant cancer types highlights their significant potential as anticancer agents. nih.govacs.org The effectiveness of these compounds is linked to their ability to inhibit FTO, which impairs the proliferation, migration, and invasion of cancer cells. nih.gov

| Compound | Cancer Model | Observed Effect |

|---|---|---|

| Oxetanyl FTO Inhibitors | Glioblastoma | Potent antiproliferative effects |

| Oxetanyl FTO Inhibitors | Acute Myeloid Leukemia | Potent antiproliferative effects |

| FTO-43 | Gastric Cancer | Potency comparable to 5-fluorouracil |

Data reflects findings on the potent antiproliferative effects of the oxetanyl FTO inhibitor class in various cancer models. nih.govacs.org

Structure-Activity Relationships in Carnosic Acid Derivatives

A review of available scientific literature and research findings did not yield specific information regarding the structure-activity relationships of this compound when incorporated into carnosic acid derivatives.

Beta-Site Amyloid Precursor Protein-Cleaving Enzyme 1 (BACE1) Inhibitors

The inhibition of BACE1, an aspartic protease, is a primary therapeutic strategy for the treatment of Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. The design of potent BACE1 inhibitors often involves targeting specific pockets within the enzyme's active site. High-throughput screening has identified various chemotypes capable of inhibiting BACE1.

For instance, a class of inhibitors based on a 2-amino-3,4-dihydroquinazoline ring was identified, which binds to the catalytic aspartic acids (Asp32 and Asp228) of the enzyme. units.it Structure-based design efforts on this scaffold focused on substitutions that could access and occupy the vacant hydrophobic S1′ pocket. This strategy led to a significant increase in potency, with rationally designed derivatives exhibiting inhibitory constants (Ki) as low as 11 nM, a substantial improvement from the initial hit's 0.9 µM Ki. units.it

In another approach, inhibitors incorporating 2-oxopiperazines as ligands for the P1′ and P2′ positions have been developed. nih.gov These designs, which also utilize isophthalamide derivatives for P2-P3 interactions, have yielded highly potent compounds. The strategic placement of these moieties allows for strong interactions within the enzyme's binding sites, leading to inhibitors with low nanomolar potency. nih.gov

The (oxetan-3-yl)methylamino group serves as an ideal fragment for incorporation into such inhibitor scaffolds. Its inherent three-dimensionality can help position other functional groups optimally within the BACE1 binding pockets, while its polarity and hydrogen bonding capability can enhance binding affinity and improve physicochemical properties, a critical aspect for developing brain-penetrant drugs.

| Inhibitor Scaffold/Class | Key Structural Feature | Reported Potency (Ki) | Cellular Activity (EC50) |

|---|---|---|---|

| 2-Amino-3,4-dihydroquinazoline | (S)-Cyclohexyl substitution into S1' pocket | 11 nM | Not Reported |

| 2-Oxopiperazinone/Isophthalamide | N-benzyl-2-oxopiperazinone | 2 nM | 3.5 nM |

Research into Antimicrobial Properties

While direct studies on the antimicrobial properties of simple this compound derivatives are not extensively detailed in the reviewed literature, research into other rigid, three-dimensional scaffolds like adamantane provides a strong rationale for their investigation. Adamantane derivatives, known for their defined spatial structure, have been synthesized and evaluated for activity against a range of microbial pathogens. researchgate.netmdpi.com

This research has yielded compounds with significant antibacterial effects, particularly against Gram-positive bacteria. mdpi.comnih.gov For example, certain adamantane derivatives have demonstrated potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) in the low microgram-per-milliliter range. nih.gov The exploration of such 3D structures is a recognized strategy in the search for new antimicrobial agents, as these scaffolds can present functional groups in precise orientations for interacting with microbial targets. uctm.edu The structural characteristics of this compound—its non-planar, sp³-rich core—make its derivatives promising candidates for similar antimicrobial research, representing an underexplored area for potential discovery.

| Compound Class | Test Organism | Activity (MIC) |

|---|---|---|

| Adamantane Hydrazide-Hydrazone Derivative 9 | S. epidermidis ATCC 12228 | 62.5 µg/mL |

| Adamantane Hydrazide-Hydrazone Derivative 19 | Gram-negative bacteria | 125–500 µg/mL |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | S. aureus | 0.022 µg/mL |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | S. aureus | 0.05 µg/mL |

Design and Synthesis of Three-Dimensional Fragments for Chemical Space Exploration